molecular formula C24H32O4 B14463973 (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one CAS No. 72724-06-2

(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one

Cat. No.: B14463973
CAS No.: 72724-06-2
M. Wt: 384.5 g/mol
InChI Key: PTWSCGSMXVXGRT-OAQYLSRUSA-N
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Description

(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydroxydecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The final step often includes the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium benzyloxide (NaOBn) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups may interact with enzymes or receptors, altering their activity. The hydroxydecanone chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
  • (2S,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Uniqueness

(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

72724-06-2

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(5R)-5-hydroxy-1-(3-methoxy-4-phenylmethoxyphenyl)decan-3-one

InChI

InChI=1S/C24H32O4/c1-3-4-6-11-21(25)17-22(26)14-12-19-13-15-23(24(16-19)27-2)28-18-20-9-7-5-8-10-20/h5,7-10,13,15-16,21,25H,3-4,6,11-12,14,17-18H2,1-2H3/t21-/m1/s1

InChI Key

PTWSCGSMXVXGRT-OAQYLSRUSA-N

Isomeric SMILES

CCCCC[C@H](CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O

Origin of Product

United States

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